molecular formula C11H9NO3 B2403266 3-(3-Methylphenyl)-1,2-oxazole-5-carboxylic acid CAS No. 901926-44-1

3-(3-Methylphenyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B2403266
CAS No.: 901926-44-1
M. Wt: 203.197
InChI Key: PDDMXZJKQIWUNQ-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a 3-methylphenyl group and at position 5 with a carboxylic acid moiety. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., oxazole-5-carboxylic acid derivatives with varying substituents) highlight its relevance as a scaffold for drug development and metabolic studies.

Properties

IUPAC Name

3-(3-methylphenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-3-2-4-8(5-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDMXZJKQIWUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-1,2-oxazole-5-carboxylic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . One common method involves the reaction of aromatic aldehydes with nitroacetic esters to form intermediate compounds, which then undergo cyclization to yield the desired isoxazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free methods can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its biological activities , particularly as a potential therapeutic agent. Research indicates that derivatives of isoxazole compounds exhibit various pharmacological properties:

  • Anticancer Activity : Isoxazole derivatives, including 3-(3-Methylphenyl)-1,2-oxazole-5-carboxylic acid, have shown promise as anticancer agents. For instance, compounds structurally similar to this oxazole have been evaluated for their efficacy against different cancer cell lines, revealing significant growth inhibition rates .
  • HDAC Inhibition : The compound may act as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy due to its role in regulating gene expression .
  • Antimicrobial Properties : Studies have indicated that isoxazole derivatives possess antibacterial and antifungal activities. The presence of the carboxylic acid group enhances the interaction with microbial targets .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Functionalized Isoxazoles : The compound is utilized in the synthesis of more complex isoxazole derivatives through various reactions such as cyclization and substitution reactions. These reactions can yield products with enhanced biological activity or novel properties .
  • Click Chemistry Applications : It can participate in Click/aza-Michael reactions to form complex molecular architectures that are valuable in drug design and development .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : The compound can be used to synthesize polymers with specific functionalities through its reactive carboxylic acid group. This opens avenues for developing materials with tailored properties for specific applications .

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound:

  • Target Identification : Understanding the specific molecular targets and pathways influenced by this compound could lead to new therapeutic strategies.
  • Optimization of Derivatives : Continued exploration of structural modifications may yield more potent analogs with improved selectivity and reduced side effects.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The m-tolyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

  • Structure : Contains a 4,5-dihydro-oxazole ring fused to a chloro-substituted imidazole group.
  • Key Features :
    • Acts as a primary metabolite of the parent drug R004 via enzymatic hydrolysis .
    • Demonstrated stability in biological matrices (plasma, urine, feces) under optimized stabilization conditions .
    • Synthesized via modified reaction schemes to enhance yield, indicating challenges in handling bulky substituents during synthesis .
  • Comparison: The dihydro-oxazole ring may enhance metabolic stability compared to non-hydrogenated analogs.

3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic Acid

  • Structure : Methoxycarbonyl (-COOCH₃) substituent at position 3.
  • Key Features: Molecular weight: 171.11 g/mol (C₆H₅NO₅) . Commercially available (CAS 145441-18-5) as a building block for further derivatization .

3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic Acid

  • Structure : Chloro-substituted pyrazole at position 3.
  • Key Features :
    • Molecular weight: 227.6 g/mol (C₈H₆ClN₃O₃) .
    • Marketed as a versatile scaffold for high-throughput drug discovery (purity ≥95%) .
  • Comparison : The pyrazole group introduces hydrogen-bonding capabilities and halogen-mediated interactions, enhancing target selectivity.

3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic Acid

  • Structure : Ethyl- and methyl-substituted pyrazole at position 3.
  • Key Features :
    • CAS 957487-33-1; used in laboratory settings with strict safety protocols .
  • Comparison : Alkyl substituents on the pyrazole may improve metabolic resistance compared to aryl groups like 3-methylphenyl.

2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic Acid

  • Structure : Oxadiazole ring substituted with 3-methylphenyl and thioacetic acid groups.
  • Key Features :
    • Polar surface area: 97.7 Ų (calculated) .
  • Comparison : The oxadiazole core (vs. oxazole) and sulfanyl group alter electronic properties and solubility, demonstrating how heterocycle choice impacts functionality.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Role Evidence ID
3-(3-Methylphenyl)-1,2-oxazole-5-carboxylic acid C₁₁H₉NO₃ (theoretical) 203.19 (theoretical) 3-methylphenyl N/A (hypothetical) N/A
3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid C₁₃H₁₅ClN₄O₃ 310.74 4,5-dihydro-oxazole + imidazole Drug metabolite
3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid C₆H₅NO₅ 171.11 Methoxycarbonyl Synthetic intermediate
3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic acid C₈H₆ClN₃O₃ 227.6 Chloropyrazole Drug scaffold
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxylic acid C₁₀H₁₂N₃O₃ 222.22 Alkylpyrazole Lab reagent

Biological Activity

3-(3-Methylphenyl)-1,2-oxazole-5-carboxylic acid is an organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring containing nitrogen, along with a carboxylic acid group. Its structural formula is represented as:

  • Molecular Formula : C11_{11}H9_{9}NO3_3
  • SMILES : CC1=CC(=CC=C1)C2=NOC(=C2)C(=O)O

This structure enhances its lipophilicity due to the presence of the 3-methylphenyl substituent, which is crucial for interactions with biological targets .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies suggesting efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary investigations have indicated that this compound may inhibit cancer cell proliferation. The mechanisms are thought to involve interactions with specific molecular targets that are still under investigation .
  • HDAC Inhibition : Isoxazole derivatives, including this compound, have been studied for their potential as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus, demonstrating its potential use in treating infections caused by resistant strains like MRSA. The minimum inhibitory concentration (MIC) values were recorded at low concentrations, indicating strong bioactivity .

Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it was found to exhibit significant inhibition of cell growth in melanoma cells, suggesting a promising avenue for further exploration in cancer therapeutics .

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationships of related compounds. Modifications in the substituents on the oxazole ring have been shown to enhance biological activity. For example, introducing hydrophobic groups at specific positions on the phenyl ring has been correlated with increased potency as PPARα agonists, which are relevant in metabolic disorders .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

Compound NameCAS NumberKey Differences
5-(3-Methylphenyl)-1,2-oxazole-3-carboxylic acid23006223Different substituent position on the oxazole ring
3-(3-Methoxy-2-methylphenyl)-1,2-oxazole-5-carboxylic acid1897323895Contains a methoxy group instead of methyl

This comparison underscores the unique properties of this compound that may contribute to its distinct biological activities compared to its analogs.

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